molecular formula C12H19O2PS3 B166734 Sulprofos CAS No. 35400-43-2

Sulprofos

Cat. No.: B166734
CAS No.: 35400-43-2
M. Wt: 322.5 g/mol
InChI Key: JXHJNEJVUNHLKO-UHFFFAOYSA-N
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Description

Sulprofos is an organophosphorus insecticide primarily used in agriculture. It is known for its effectiveness in controlling a wide range of insect pests, particularly in cotton cultivation. The chemical formula of this compound is C12H19O2PS3, and it has a molecular weight of 322.45 g/mol .

Mechanism of Action

Target of Action

Sulprofos primarily targets the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in the transmission of nerve impulses .

Mode of Action

This compound acts as a cholinesterase inhibitor . By impeding the activity of acetylcholinesterase, this compound interferes with the normal transmission of nerve impulses. This results in the accumulation of acetylcholine within the nervous system .

Biochemical Pathways

The action of this compound affects the cholinergic pathway in the nervous system . The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, leading to an excess of this neurotransmitter. This can disrupt normal nerve function and lead to a variety of physiological effects.

Result of Action

The accumulation of acetylcholine due to the inhibition of acetylcholinesterase by this compound can lead to a range of effects. Symptoms may include nausea, vomiting, abdominal cramps, diarrhea, salivation, headache, dizziness, lassitude (weakness, exhaustion), rhinorrhea (discharge of thin nasal mucus), chest tightness, blurred vision, miosis (pupil constriction), cardiac irregularities, muscle fasciculation (twitching), and dyspnea (breathing difficulty) .

Biochemical Analysis

Biochemical Properties

It is known that Sulprofos is soluble in organic solvents and insoluble in water . It is also known that this compound is an EC 3.1.1.7 (acetylcholinesterase) inhibitor . This suggests that this compound may interact with enzymes such as acetylcholinesterase, potentially inhibiting their function.

Cellular Effects

As an organothiophosphate insecticide, this compound likely affects the nervous system of insects by inhibiting acetylcholinesterase, an enzyme crucial for nerve function This inhibition can disrupt nerve signals, leading to the paralysis and death of the insect

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of nerve cells . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron. This overstimulation can result in symptoms such as muscle weakness, paralysis, and even death in severe cases.

Temporal Effects in Laboratory Settings

Organothiophosphates like this compound are generally stable and resistant to degradation, suggesting that this compound likely has a long half-life in laboratory settings

Dosage Effects in Animal Models

It is known that this compound is toxic to rats, with an oral LD50 of 227 mg/kg This suggests that high doses of this compound can be lethal in animal models

Metabolic Pathways

Organothiophosphates like this compound are generally metabolized in the liver through a process called biotransformation This process involves the conversion of this compound into more water-soluble metabolites that can be excreted from the body

Transport and Distribution

Organothiophosphates like this compound are lipophilic, suggesting that they can easily cross cell membranes and distribute throughout the body

Subcellular Localization

Given its lipophilic nature, this compound can likely cross cell membranes and potentially localize to various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulprofos is synthesized through a multi-step process involving the reaction of 4-methylthiophenol with phosphorus pentasulfide to form 4-methylthiophenyl phosphorodithioate. This intermediate is then reacted with propyl alcohol and ethyl alcohol under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process is carefully monitored to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulprofos undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sulprofos has several applications in scientific research:

Comparison with Similar Compounds

  • Disulfoton-sulfone
  • **α-End

Properties

IUPAC Name

ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O2PS3/c1-4-10-18-15(16,13-5-2)14-11-6-8-12(17-3)9-7-11/h6-9H,4-5,10H2,1-3H3
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InChI Key

JXHJNEJVUNHLKO-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=S)(OCC)OC1=CC=C(C=C1)SC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O2PS3
Record name SULPROFOS
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DSSTOX Substance ID

DTXSID8032675
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Molecular Weight

322.5 g/mol
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Physical Description

Sulprofos is a tan-colored liquid with a sulfide-like odor. (NIOSH, 2022), Tan-colored liquid with a sulfide-like odor; [NIOSH], COLOURLESS-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR., Tan-colored liquid with a sulfide-like odor.
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Boiling Point

155-158 °C at 0.1 mm Hg, 155 °C
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Solubility

Low (NIOSH, 2023), Sol in organic solvents., In water, 0.31 mg/l at 20 °C, Solubility in water, mg/l at 20 °C: 0.31 (very poor), Low
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Density

1.2 (NIOSH, 2023) - Denser than water; will sink, 1.20 at 20 °C/20 °C, 1.2 g/cm³, 1.20
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Vapor Pressure

less than 8 mmHg (NIOSH, 2023), 0.0000012 [mmHg], 0.084 mPa (6.3X10-7 mm Hg) at 20 °C; 0.16 mPa (1.2X10-6 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C:, <8 mmHg
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Mechanism of Action

The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/
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Color/Form

Colorless oil; tan liquid /technical grade/

CAS No.

35400-43-2
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Melting Point

-15 °C /technical grade/, -15 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.